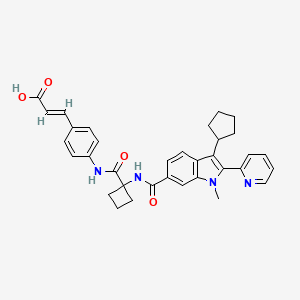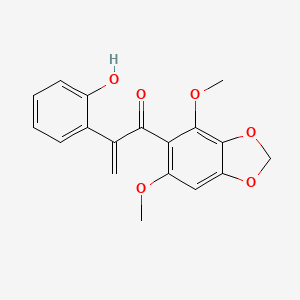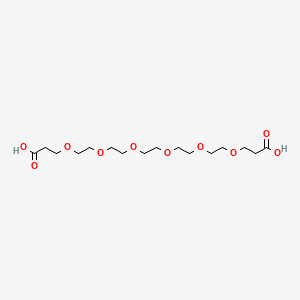
双-PEG6-酸
概述
描述
Bis-PEG6-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form stable amide bonds .
科学研究应用
Bis-PEG6-acid has a wide range of applications in scientific research:
作用机制
Target of Action
Bis-PEG6-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The Bis-PEG6-acid linker connects the E3 ligase ligand and the target protein ligand in a PROTAC molecule . The terminal carboxylic acids of Bis-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ligase and the target protein simultaneously, bringing them into close proximity. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Bis-PEG6-acid, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs can modulate the levels of these proteins and thereby influence the biochemical pathways in which they are involved.
Pharmacokinetics
The hydrophilic peg spacer in bis-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific PROTAC in which Bis-PEG6-acid is used.
Result of Action
The result of Bis-PEG6-acid’s action, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the activity of the biochemical pathways in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action of Bis-PEG6-acid, as part of a PROTAC, could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the amide bond formed by Bis-PEG6-acid . Additionally, factors such as temperature and the presence of other molecules could influence the efficiency of the ubiquitin-proteasome system . .
未来方向
生化分析
Biochemical Properties
Bis-PEG6-acid plays a significant role in biochemical reactions. It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The ability of Bis-PEG6-acid to form stable amide bonds with primary amine groups makes it an ideal linker for this purpose .
Cellular Effects
The use of Bis-PEG6-acid in the formation of PROTACs has implications for cellular function. PROTACs can target specific proteins within a cell for degradation, influencing cell signaling pathways, gene expression, and cellular metabolism . Excessive PEGylation can lead to a strong inhibition of cellular uptake and less efficient binding with protein targets, reducing the potential of the delivery system .
Molecular Mechanism
At the molecular level, Bis-PEG6-acid exerts its effects through its ability to form stable amide bonds with primary amine groups . This property is utilized in the formation of PROTACs, where Bis-PEG6-acid serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the target protein .
Metabolic Pathways
As a PEG derivative, it is likely involved in reactions with primary amine groups
Transport and Distribution
The transport and distribution of Bis-PEG6-acid within cells and tissues are likely influenced by its hydrophilic properties, which increase its solubility in aqueous media
Subcellular Localization
Its role in the formation of PROTACs suggests that it may be found wherever these compounds exert their effects within the cell
准备方法
Synthetic Routes and Reaction Conditions
Bis-PEG6-acid is synthesized by reacting polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of Bis-PEG6-acid involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps like crystallization and filtration to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Bis-PEG6-acid primarily undergoes substitution reactions due to its terminal carboxylic acid groups. These groups can react with primary amines to form amide bonds .
Common Reagents and Conditions
Major Products
The major products formed from these reactions are amide-linked compounds, which are stable and have various applications in drug delivery and bioconjugation .
相似化合物的比较
Similar Compounds
Bis-PEG2-acid: A shorter PEG derivative with similar properties but lower solubility and flexibility.
Bis-PEG5-acid: Slightly shorter than Bis-PEG6-acid, used in similar applications but with different solubility profiles.
Bis-PEG17-acid: A much longer PEG derivative, offering higher solubility but potentially more steric hindrance.
Uniqueness
Bis-PEG6-acid is unique due to its optimal length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring both properties, such as drug delivery and bioconjugation .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBGEYNLLRKUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
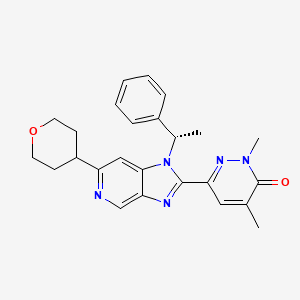
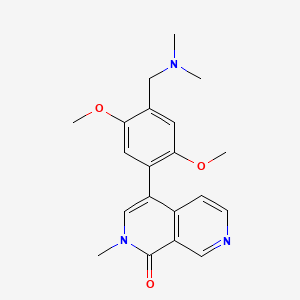
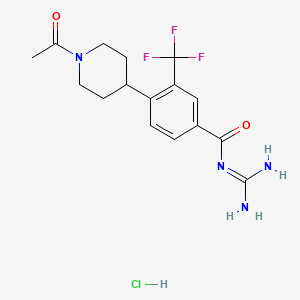
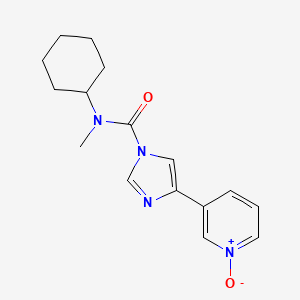

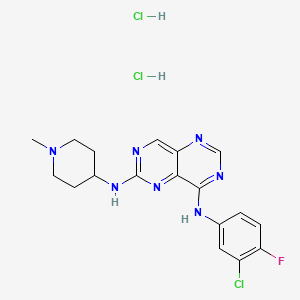



![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)
